molecular formula C16H16ClN3O4S2 B12483256 2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide

2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide

Cat. No.: B12483256
M. Wt: 413.9 g/mol
InChI Key: UHMBXLZKBKIJIW-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzylsulfanyl group, a chlorobenzenesulfonyl group, and an acetamide moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl mercaptan with a suitable acylating agent to form the benzylsulfanyl intermediate. This intermediate is then reacted with 2-chlorobenzenesulfonyl chloride under controlled conditions to introduce the sulfonyl group. Finally, the resulting compound is coupled with an appropriate amine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions and enzyme inhibition.

    Medicine: Its potential antimicrobial and anticancer properties are of interest for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The sulfonyl group can enhance the compound’s binding affinity to specific targets, while the acetamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)benzenecarboxylic acid: Shares the benzylsulfanyl group but differs in the presence of a carboxylic acid moiety.

    2-chlorobenzenesulfonyl chloride: Contains the chlorobenzenesulfonyl group but lacks the benzylsulfanyl and acetamide groups.

Uniqueness

2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity provides opportunities for fine-tuning its properties for specific uses in research and industry.

This detailed article provides a comprehensive overview of 2-(benzylsulfanyl)-N-{[(2-chlorobenzenesulfonyl)carbamoyl]amino}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16ClN3O4S2

Molecular Weight

413.9 g/mol

IUPAC Name

1-[(2-benzylsulfanylacetyl)amino]-3-(2-chlorophenyl)sulfonylurea

InChI

InChI=1S/C16H16ClN3O4S2/c17-13-8-4-5-9-14(13)26(23,24)20-16(22)19-18-15(21)11-25-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,21)(H2,19,20,22)

InChI Key

UHMBXLZKBKIJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NNC(=O)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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